1-oxaspiro[2.3]hexane-5-carbonitrile
Overview
Description
1-oxaspiro[2.3]hexane-5-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-oxaspiro[2.3]hexane-5-carbonitrile can be synthesized through the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. The process involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . The reaction conditions typically include:
Reagents: Lithium diisopropylamide (LDA)
Solvent: Aprotic medium (e.g., THF)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods for 1-oxaspiro[2The use of efficient and scalable reagents like LDA and common solvents makes this process feasible for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
1-oxaspiro[2.3]hexane-5-carbonitrile undergoes several types of chemical reactions, including:
Isomerization: The compound can isomerize to form 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Isomerization: Lithium diisopropylamide (LDA) in an aprotic medium.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Isomerization: 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution: Corresponding substituted nitriles or amides, depending on the nucleophile used.
Scientific Research Applications
1-oxaspiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 1-oxaspiro[2.3]hexane-5-carbonitrile primarily involves its ability to undergo isomerization and substitution reactions. The spirocyclic structure allows for unique interactions with reagents, leading to the formation of various products. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-methylenecyclobutane-1-carbonitrile: A precursor in the synthesis of 1-oxaspiro[2.3]hexane-5-carbonitrile.
Methyl 3-methylenecyclobutane-1-carboxylate: Another precursor used in similar synthetic routes.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-oxaspiro[2.3]hexane-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBUEBVWQOCAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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